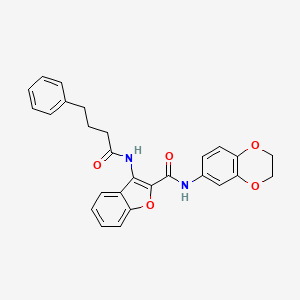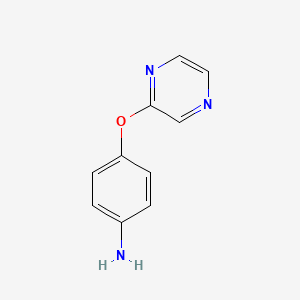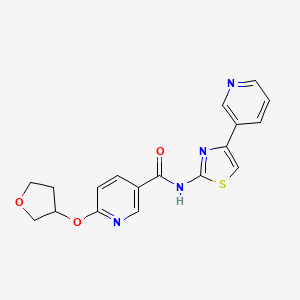
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydrobenzo[b][1,4]dioxin, 4-phenylbutanoic acid, and benzofuran-2-carboxylic acid. The synthesis could involve steps such as amide bond formation, cyclization, and functional group transformations under specific reaction conditions like temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide could have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Evaluating its use in materials science or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide would depend on its specific biological or chemical target. It might interact with enzymes, receptors, or other molecular targets, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzofuran carboxamides or derivatives of 2,3-dihydrobenzo[b][1,4]dioxin. Examples could be:
- Benzofuran-2-carboxamide derivatives
- 2,3-dihydrobenzo[b][1,4]dioxin analogs
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide might be unique in its specific combination of functional groups and structural features, which could confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c30-24(12-6-9-18-7-2-1-3-8-18)29-25-20-10-4-5-11-21(20)34-26(25)27(31)28-19-13-14-22-23(17-19)33-16-15-32-22/h1-5,7-8,10-11,13-14,17H,6,9,12,15-16H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWRMCLWUQEUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2770164.png)
![6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2770165.png)
![5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid](/img/structure/B2770168.png)


![[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2770176.png)


![(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2770180.png)
![N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2770181.png)


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2770185.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2770186.png)
